REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[CH3:1][c:2]1[cH:3][c:4]2[n:5][cH:6][nH:7][c:8]2[cH:9][c:10]1[CH3:11].[H-:12].[I:14][CH3:15].[Na+:13]>>[CH3:1][c:2]1[cH:3][c:4]2[n:5][cH:6][n:7]([CH3:15])[c:8]2[cH:9][c:10]1[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2nc[nH]c2cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cc2ncn(C)c2cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |